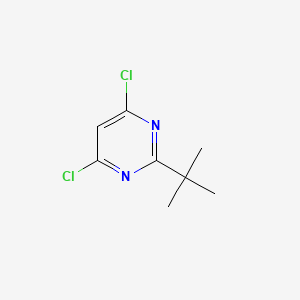

2-(tert-Butyl)-4,6-dichloropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(tert-Butyl)-4,6-dichloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes and are found in many natural and synthetic compounds. The presence of the tert-butyl group and two chlorine atoms in the 2, 4, and 6 positions, respectively, makes this compound unique and of interest in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4,6-dichloropyrimidine typically involves the chlorination of 2-tert-butylpyrimidine. One common method is the reaction of 2-tert-butylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions

2-(tert-Butyl)-4,6-dichloropyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide, and other oxidized derivatives.

Reduction: Dihydropyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of 2-(tert-butyl)-4,6-dichloropyrimidine exhibit antiviral properties. A study demonstrated that 5-substituted 2-amino-4,6-dichloropyrimidines were effective in inhibiting nitric oxide production in immune-activated cells, which is crucial in inflammatory responses. The most potent derivative showed an IC50 value of 2 µM, indicating strong biological activity . This suggests the compound's potential as a lead structure for developing antiviral agents.

Cancer Therapeutics

The compound has also been investigated for its role as an inhibitor of cyclin-dependent kinases, which are essential in cell cycle regulation and cancer progression. The structure-activity relationship studies highlight how modifications at the 5-position of the pyrimidine ring can enhance biological activity against various cancer types . This positions this compound as a promising candidate for further development in cancer therapy.

Agrochemical Applications

Herbicides and Pesticides

The chlorinated pyrimidine derivatives are recognized for their utility as intermediates in the synthesis of herbicides and pesticides. The unique reactivity of the dichloropyrimidine framework allows for the development of compounds that can effectively target specific biochemical pathways in pests while minimizing environmental impact .

Fungicidal Properties

In agrochemical research, compounds similar to this compound have shown potential fungicidal activity. Their ability to inhibit fungal growth makes them suitable candidates for crop protection formulations .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Understanding the inhibition mechanism can provide insights into lipid metabolism and its implications in various diseases .

Inflammatory Response Modulation

The ability of this compound to modulate inflammatory responses through nitric oxide production inhibition presents opportunities for developing anti-inflammatory drugs. This application is vital in treating conditions characterized by chronic inflammation .

Case Studies and Data Tables

Mecanismo De Acción

The mechanism of action of 2-(tert-Butyl)-4,6-dichloropyrimidine involves its interaction with various molecular targets. The chlorine atoms and tert-butyl group can participate in hydrogen bonding, van der Waals interactions, and hydrophobic interactions with target molecules. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical and biological studies.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trichloropyrimidine: Similar structure but with an additional chlorine atom at the 2 position.

2-(tert-Butyl)-4-chloropyrimidine: Lacks one chlorine atom compared to 2-(tert-Butyl)-4,6-dichloropyrimidine.

2-(tert-Butyl)-6-chloropyrimidine: Lacks one chlorine atom compared to this compound.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and two chlorine atoms at specific positions on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Actividad Biológica

2-(tert-Butyl)-4,6-dichloropyrimidine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a tert-butyl group at position 2. The presence of these substituents influences its electronic properties and steric configuration, which are critical for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C9H10Cl2N2 |

| Molecular Weight | 221.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Antiviral Activity

Research has indicated that pyrimidine derivatives, including this compound, may exhibit antiviral properties. A study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that while the parent compound showed no antiviral activity (EC50 > 100 μg/mL), modifications at the 5-position enhanced efficacy against various viruses such as HIV and HSV .

Anti-inflammatory Effects

In vitro assays have shown that certain derivatives can inhibit nitric oxide (NO) production in immune-activated cells. For instance, compounds similar to this compound were found to suppress NO production significantly, indicating potential anti-inflammatory activity . The most effective compounds in this series had IC50 values ranging from 2 μM to 36 μM, suggesting a dose-dependent response.

Anticancer Potential

Pyrimidine derivatives have been investigated for their anticancer properties. A recent study highlighted that certain pyrimidine-based compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, a related compound demonstrated an IC50 of 0.126 μM against MDA-MB-231 breast cancer cells, indicating strong antiproliferative activity .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as thymidine phosphorylase and various kinases involved in cell proliferation.

- Modulation of Immune Responses : The ability to inhibit NO production suggests that these compounds may modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases.

- Antiviral Mechanisms : While direct antiviral effects were not observed for the parent compound, structural modifications have led to enhanced interactions with viral targets.

Study on Immune Modulation

A pilot study investigated the effects of several pyrimidine derivatives on immune-activated NO production using mouse peritoneal cells. The results indicated that modifications at the 5-position significantly enhanced the inhibitory effects on NO production compared to the parent compound .

Anticancer Evaluation

In another study focusing on breast cancer models, pyrimidine derivatives were tested for their ability to inhibit cell growth and induce apoptosis in cancer cell lines. The findings revealed a promising therapeutic window where certain derivatives showed potent activity against cancer cells while exhibiting lower toxicity towards normal cells .

Propiedades

IUPAC Name |

2-tert-butyl-4,6-dichloropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTDGBJUITUUCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.